molecular formula C17H12ClNO2 B3719397 2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one

2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one

Cat. No.: B3719397
M. Wt: 297.7 g/mol
InChI Key: QPTUYSZWWOXAKM-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl group, an iminomethyl group, and a hydroxyindenone moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-14(18)7-4-8-15(10)19-9-13-16(20)11-5-2-3-6-12(11)17(13)21/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTUYSZWWOXAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one typically involves the condensation of 3-chloro-2-methylaniline with 3-hydroxy-1H-indene-1-one under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids or transition metal complexes can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-oxoinden-1-one.

    Reduction: Formation of 2-[(3-Chloro-2-methylphenyl)aminomethyl]-3-hydroxyinden-1-one.

    Substitution: Formation of 2-[(3-Methoxy-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylaniline
  • 3-Hydroxy-1H-indene-1-one
  • 2-[(3-Chloro-2-methylphenyl)aminomethyl]-3-hydroxyinden-1-one

Uniqueness

2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one is unique due to the presence of both the iminomethyl and hydroxyindenone moieties, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one
Reactant of Route 2
2-[(3-Chloro-2-methylphenyl)iminomethyl]-3-hydroxyinden-1-one

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